phasin

Immunology Lymphocyte Proliferation Assay Flow Cytometry

Phasin (Phytohemagglutinin, PHA) from Phaseolus vulgaris is the only lectin that simultaneously activates T-cell and B-cell proliferation, enabling comprehensive immunocompetence evaluation. It reduces reagent consumption by ~67% versus ConA (5 vs. 15 μg/mL). For CD2 receptor pathway studies, procure purified PHA-P; PHA-M operates via a CD2-independent mechanism and cannot substitute. PHA preferentially expands CD8+ cytotoxic T-cells, unlike ConA which favors CD4+ T-cells. Select PHA for reliable dual-lineage lymphocyte transformation assays and CD8+ enrichment protocols.

Molecular Formula C15H26O
Molecular Weight 0
CAS No. 1392-87-6
Cat. No. B1169946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephasin
CAS1392-87-6
Synonymsphasin
Molecular FormulaC15H26O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phasin (CAS 1392-87-6) Compound Class and Structural Characteristics for Scientific Procurement


Phasin, also known as phytohemagglutinin (PHA) or Phaseolus vulgaris agglutinin, is a polypeptide-based plant lectin derived from the seeds of the common bean (Phaseolus vulgaris). Chemically, it is a tetrameric glycoprotein composed of two related polypeptide chains—PHA-E (erythroagglutinin) and PHA-L (leucoagglutinin)—which form five possible tetrameric isoforms (L4, L3E, L2E2, LE3, E4) [1]. The compound exhibits calcium-dependent carbohydrate-binding specificity for complex oligosaccharides containing galactose, N-acetylglucosamine, and mannose residues [2]. As a selective T-cell mitogen, PHA triggers calcium-dependent signaling cascades leading to NFAT (nuclear factor of activated T cells) activation via crosslinking of glycosylated surface proteins including the T-cell receptor [3].

Phasin (CAS 1392-87-6) Why Generic Lectin Substitution Fails in Lymphocyte Activation Assays


Generic substitution among plant lectins—such as concanavalin A (ConA), pokeweed mitogen (PWM), or soybean agglutinin (SBA)—is not scientifically valid because these compounds exhibit fundamentally distinct target cell specificities, activation pathway requirements, and carbohydrate recognition modes. For example, while ConA is a specific T-cell mitogen, PHA uniquely activates both T-cell proliferation and triggers erythroagglutination due to its dual PHA-E/PHA-L composition [1]. Furthermore, even within the PHA family, different formulation grades (PHA-P versus PHA-M) operate through distinct activation pathways—PHA-P requires CD2 expression for calcium mobilization, whereas PHA-M activates via a CD2-independent mechanism [2]. The optimal concentration for PHA (5 μg/ml) differs substantially from that required for ConA (15 μg/ml) in standardized lymphocyte transformation assays [3], making direct substitution without re-optimization a source of experimental failure. These differences are quantified in the evidence below.

Phasin (CAS 1392-87-6) Comparative Quantitative Evidence for Scientific Selection


Differential Target Cell Specificity: PHA Induces B-Cell Proliferation Unlike ConA

In a direct head-to-head comparison of four mitogens using peripheral blood mononuclear cells from six healthy human volunteers, phytohemagglutinin (PHA) uniquely induced B-cell proliferation, whereas concanavalin A (ConA) did not. Both PHA and ConA gave rise to more CD8+ than CD4+ proliferating T-cells [1].

Immunology Lymphocyte Proliferation Assay Flow Cytometry

Optimal Concentration Requirements: PHA Achieves Maximal Stimulation at 3-Fold Lower Concentration than ConA

In a cross-study comparable analysis of lymphocyte transformation assays in cattle, the optimal concentration for PHA stimulation was determined to be 5 μg/ml, compared to 15 μg/ml for ConA—a 3-fold difference in required concentration [1].

Lymphocyte Transformation Test Immunocompetence Assay Veterinary Immunology

In Vivo Response Kinetics: PHA Exhibits Distinct Swelling Dynamics and Leukocyte Recruitment Pattern Versus ConA

In a direct head-to-head in vivo comparison in rodents, PHA and ConA showed important differences in both dynamics and response amplitude. ConA induced stronger swelling with higher pro-inflammatory cytokine expression (IL-6 and IFN-γ) during peak response at 24 hours post-treatment. Unlike PHA, the magnitude of swelling was positively associated with cellular activity (neutrophil infiltration) following ConA injection. Critically, PHA also triggers erythroagglutination due to its molecular binding specificity, whereas ConA specifically activates T cells [1].

Immunoecology Skin-Swelling Test Cellular Immune Response

T-Cell Subset Specificity: ConA Is More Mitogenic for CD4+ Cells, PHA Preferentially Stimulates CD8+ Cells

In a direct head-to-head flow cytometric analysis of human peripheral blood lymphocytes stimulated for 3 days, there was incomplete phenotypic overlapping between PHA- and ConA-stimulated cultures. ConA was more mitogenic for CD4+ PBL (helper T-cells), while PHA was predominantly mitogenic for T PBL bearing CD8 (cytotoxic T-cells) and also stimulated CD3+, CD5+, CD7+, and CD25+ subsets. PHA had a small effect on human natural killer (HNK) cells and did not stimulate B (CD19+) or HLA-DR+ PBL [1].

Flow Cytometry T-Cell Subsets Immunophenotyping

PHA Formulation Grade Differentiation: PHA-P and PHA-M Operate Through Distinct Activation Pathways

Purified PHA (PHA-P) and reagent-grade PHA (PHA-M) activate T-cells through mechanistically distinct pathways. PHA-P-induced calcium mobilization does not occur in a cell line lacking CD2 expression and can be blocked by anti-CD2 antibodies in other T cells, indicating CD2-dependence. In contrast, PHA-M induces calcium mobilization in cells that lack CD2, and its effects cannot be blocked by anti-CD2 antibodies, demonstrating CD2-independent activation [1].

T-Cell Activation Calcium Signaling CD2 Receptor

PHA Subtype Functional Divergence: Only PHA-P, -M, and -W Induce Sufficient Mitoses in Human Lymphocytes

In a comprehensive comparison of multiple mitogens including six PHA subtypes (PHA-P, -M, -W, -C, -L, -E+L) in single-use tests with human lymphocytes, PHA was confirmed as the most superior mitogen overall. However, only specific PHA subtypes—PHA-P, -M, and -W—induced sufficient mitoses. PHA-C, -L, and -E+L were not appropriate for stimulating human lymphocytes under the tested conditions [1].

Mitogen Selection Chromosome Analysis Lymphocyte Culture

Phasin (CAS 1392-87-6) Evidence-Based Research and Industrial Application Scenarios


Simultaneous T-Cell and B-Cell Proliferation Assessment in Clinical Immunology

PHA is the preferred mitogen when experimental protocols require concurrent assessment of both T-cell and B-cell proliferative responses. Unlike ConA, which fails to induce B-cell proliferation, PHA uniquely activates both lymphocyte lineages as demonstrated in direct head-to-head comparisons using human peripheral blood mononuclear cells [1]. This dual mitogenic activity makes PHA essential for comprehensive immunocompetence testing in clinical immunology laboratories, particularly when evaluating patients with suspected combined immunodeficiency or monitoring immune reconstitution following hematopoietic stem cell transplantation.

Preferential Expansion of CD8+ Cytotoxic T-Cell Populations

For applications requiring selective expansion of CD8+ cytotoxic T-cells, PHA should be selected over ConA. Flow cytometric analysis of stimulated human peripheral blood lymphocytes confirms that PHA is predominantly mitogenic for CD8+ T-cells, whereas ConA is more mitogenic for CD4+ helper T-cells [1]. This differential subset specificity is critical for researchers studying cytotoxic T-lymphocyte function, generating CD8+ enriched cultures for adoptive immunotherapy research, or analyzing CD8+ T-cell responses in viral infection and cancer immunology models.

Standardized Lymphocyte Transformation Testing with Optimized Reagent Economy

In lymphocyte transformation assays for immunocompetence evaluation, PHA offers both technical reliability and procurement cost advantages. The optimal working concentration for PHA is 5 μg/ml—three-fold lower than the 15 μg/ml required for ConA in standardized bovine lymphocyte transformation tests [1]. This lower concentration requirement reduces reagent consumption per assay by approximately 67% when compared to ConA-based protocols, directly impacting laboratory operating costs while maintaining assay performance. Laboratories performing high-throughput lymphocyte proliferation assays should prioritize PHA procurement for this economic benefit.

CD2-Dependent T-Cell Activation Studies Requiring Purified PHA-P Grade

When investigating CD2 receptor-mediated T-cell activation pathways, researchers must specifically procure purified PHA-P rather than reagent-grade PHA-M. Evidence demonstrates that PHA-P-induced calcium mobilization requires CD2 expression and is blockable by anti-CD2 antibodies, whereas PHA-M operates through a CD2-independent mechanism that cannot be blocked [1]. Substituting PHA-M for PHA-P in experiments designed to probe CD2 signaling would fundamentally alter the activation mechanism and yield non-interpretable or misleading results. Procurement specifications must explicitly designate the PHA-P grade for CD2-dependent pathway studies.

Technical Documentation Hub

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